1-Methyl-2-methoxyethyl chloroformate

Descripción general

Descripción

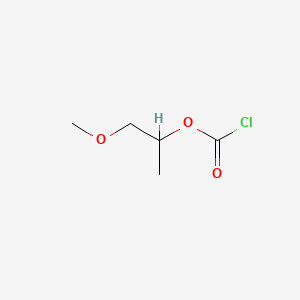

1-Methyl-2-methoxyethyl chloroformate is a useful research compound. Its molecular formula is C5H9ClO3 and its molecular weight is 152.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photolytic Studies and Atmospheric Chemistry

1-Methyl-2-methoxyethyl chloroformate is explored for its photolytic characteristics and relevance in atmospheric chemistry. The study by Bell et al. (2007) focused on the methoxy carbonyl radical formed via photolysis of methyl chloroformate, highlighting its potential in combustion and atmospheric reactions. The research identified two C-Cl bond fission channels leading to ground- and excited-state methoxy carbonyl radicals, which play a significant role in atmospheric chemistry dynamics (Bell et al., 2007).

Unimolecular Dissociation Studies

In related research, McCunn et al. (2006) delved into the unimolecular dissociation of the methoxycarbonyl (CH3OCO) radical, again produced from methyl chloroformate photolysis. This work provides insights into reaction pathways and product channels relevant to the CH3O + CO reaction, contributing to the understanding of atmospheric chemical processes (McCunn et al., 2006).

Solvolysis Mechanism Exploration

D’Souza et al. (2012) used linear free energy relationships to study the solvolysis of chloroformate esters, including analogs of this compound. This research helps in understanding the solvolysis mechanisms and the impact of various substituents on reaction rates, which is crucial for designing better reactants in synthetic organic chemistry (D’Souza et al., 2012).

Optical Properties in Material Science

The synthesis and investigation of aluminum and zinc quinolates incorporating styryl substituents related to this compound by Barberis and Mikroyannidis (2006) explored the material's optical properties. Such studies contribute to the development of materials with specific photoluminescence characteristics for applications in electronics and photonics (Barberis & Mikroyannidis, 2006).

Environmental Impact and Emission Studies

Research by Reimann et al. (2005) and Krol et al. (2003) on methyl chloroform emissions in Europe has implications for understanding the environmental impact of chloroformate compounds. These studies offer insights into the atmospheric concentrations of ozone-depleting substances and their effect on global and regional air quality (Reimann et al., 2005; Krol et al., 2003).

Mecanismo De Acción

Target of Action

1-Methyl-2-methoxyethyl chloroformate is a chemical reagent used in organic synthesis. Its primary targets are tertiary N-methyl alkaloids . These alkaloids are nitrogen-containing compounds of plant origin possessing remarkable pharmacological and physiological activity .

Mode of Action

The compound interacts with its targets through a process known as N-demethylation . This is a useful chemical transformation in organic synthesis which has particular importance in the field of alkaloid chemistry . The compound is used in the removal of an N-methyl group from tertiary N-methyl alkaloids .

Biochemical Pathways

The affected biochemical pathway involves the transformation of tertiary N-methyl alkaloids. The compound is used in the N-demethylation of these alkaloids, which is a key step in the synthesis of various pharmaceuticals .

Result of Action

The result of the compound’s action is the transformation of tertiary N-methyl alkaloids into demethylated products. This transformation is crucial in the synthesis of various pharmaceuticals .

Action Environment

Chloroformates, including this compound, hydrolyze in water or moist air to produce a parent alcohol or mercaptan compound, hydrogen chloride, and carbon dioxide . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity and temperature .

Safety and Hazards

Propiedades

IUPAC Name |

1-methoxypropan-2-yl carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-4(3-8-2)9-5(6)7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNJVBZJWSGGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)

![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)

![3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2480091.png)

![2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine](/img/structure/B2480096.png)

![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)